2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
Description
Properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-10(13)11(16)14-6-9-4-3-5-12(9,7-14)8-15/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYZUJYHGTOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCCC2(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a complex organic compound characterized by its unique structure, which includes a chlorinated butanone group and a hexahydrocyclopenta[c]pyrrol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, neuroprotective, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 245.74 g/mol. The structural features include:
- Chlorine Atom : Enhances reactivity and biological activity.
- Hydroxymethyl Group : Potentially involved in hydrogen bonding interactions.
- Cyclopenta[c]pyrrol Ring : Contributes to the compound's unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of hexahydrocyclopenta[c]pyrrole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Azaspiro structure | Antimicrobial activity |
| Hexahydrocyclopenta[c]pyrrole derivatives | Similar ring structure | Neuroprotective effects |
| Pyrrolidine-based inhibitors | Amino and carbonyl groups | Antiviral properties |
Neuroprotective Effects
Studies have highlighted the neuroprotective effects of cyclopentane derivatives. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which could be relevant for developing treatments for neurodegenerative diseases.
Antiviral Properties
The presence of functional groups such as the carbonyl and amino groups in related compounds has been linked to antiviral activities. Research suggests that these compounds can inhibit viral replication by targeting specific viral enzymes or receptors.
The biological effects of this compound are believed to result from its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing downstream signaling pathways.
Study on Antimicrobial Activity
A comparative study on hexahydrocyclopenta[c]pyrrole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds.
Neuroprotection in Cell Models
In vitro studies using neuronal cell lines showed that compounds similar to this compound could reduce apoptosis induced by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Comparison with Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Features: A tert-butyl carboxylate group replaces the hydroxymethyl and chloro substituents. The 5-oxo group introduces a ketone functionality distinct from the target compound’s chlorinated butanone chain.
- Stability : Stable under recommended storage conditions but may decompose under extreme heat or incompatible materials (e.g., strong oxidizers) .
- Safety : Requires respiratory and dermal protection due to acute toxicity risks .
Gliclazide-d4 (CAS 1185039-30-8)
- Molecular Formula: Not explicitly provided, but includes a hexahydrocyclopenta[c]pyrrol-2(1H)-yl group linked to a deuterated sulfonamide-benzene moiety.
- Key Features : The pyrrolidine core is functionalized with a sulfonamide group, making it structurally distinct from the target compound.
- Application : Used exclusively for research, highlighting its role as a deuterated analog in pharmacokinetic studies .
3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2098108-82-6)
- Molecular Formula : Likely C₁₁H₁₇ClN₂O₂ (inferred from structure).
- Key Features: Nearly identical to the target compound but with a propanone chain instead of butanone. The shorter chain may reduce lipophilicity compared to the target compound.
- Safety : Requires precautions against ignition sources (P210) and mandates specialized handling protocols (P201/P202) .
Derivatives with Modified Substituents ()
Compounds 7, 8, 11, and 12a from The Journal of Organic Chemistry (1969) feature hexahydrocyclopenta[b]pyrrol-2-one cores with substituents such as methoxy, phenyl, and acetate groups:
- Synthesis: Prepared via reflux (acetonitrile), acetylation (acetic anhydride), or hydrogenation (ethanol/methanol). Reaction times ranged from 2 hours to overnight .
- Solubility : Insoluble in NaHCO₃ but soluble in NaOH, indicating acidic proton availability. This contrasts with the target compound, where the hydroxymethyl group may enhance aqueous solubility .
- Physical Properties : Melting points (e.g., 168–170°C for Compound 7) and spectral data (IR, NMR) are provided, enabling structural validation .
Chlorinated Alkane Derivatives ()
Simpler chlorinated propanes like 1-chloropropane (CAS 75-29-6) and 2-chloropropane (CAS 77968) share a chloro substituent but lack the bicyclic pyrrolidine core.
Comparative Data Table
Key Findings and Implications
Synthetic Routes : Hydrogenation and acetylation methods () could be adapted for synthesizing the target compound, though chloro-substituent compatibility must be verified .
Safety Considerations : The hydroxymethyl group may reduce volatility compared to tert-butyl carboxylate analogs, but chlorinated ketones generally require stringent handling (e.g., P210 precautions against ignition) .
Preparation Methods
Synthesis of Hexahydrocyclopenta[c]pyrrole Core
- The hexahydrocyclopenta[c]pyrrole nucleus is generally synthesized via cyclization reactions starting from suitably substituted cyclopentane derivatives or pyrrole precursors.
- Hydrogenation or reduction steps are employed to saturate the ring system, yielding the hexahydro derivative.
- Protective groups may be used during intermediate steps to prevent unwanted side reactions on the pyrrole nitrogen or hydroxyl functionalities.
Introduction of the Hydroxymethyl Group at 3a-Position
- Hydroxymethylation is achieved through selective functionalization at the 3a-position of the hexahydrocyclopenta[c]pyrrole ring.
- Common methods include:
- Hydroxymethylation using formaldehyde or paraformaldehyde under controlled conditions.
- Use of hydroxymethylating agents in the presence of catalysts or bases to ensure regioselectivity.
- The stereochemical outcome is critical, often requiring chiral catalysts or resolution techniques.
Attachment of the 2-Chloro-Butanone Side Chain
- The 2-chloro-1-butanone moiety is introduced via acylation or alkylation reactions.
- Typical reagents include 2-chlorobutanoyl chloride or related activated derivatives.
- Coupling is performed under conditions that preserve the integrity of the pyrrole ring and hydroxymethyl substituent.
- Base-mediated or Lewis acid-catalyzed conditions are used to facilitate the formation of the ketone linkage.
Representative Preparation Example (Based on Patent WO2019051469A1)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Starting cyclopentane derivative, amine | Formation of pyrrole ring |
| 2 | Hydrogenation/Reduction | H2, Pd/C or similar catalyst | Saturation to hexahydro derivative |
| 3 | Hydroxymethylation | Formaldehyde, base (e.g., NaOH) | Selective 3a-position functionalization |
| 4 | Acylation/Alkylation | 2-chlorobutanoyl chloride, base (e.g., Et3N) | Introduction of 2-chloro-butanone side chain |
- This sequence ensures regio- and stereochemical control necessary for biological activity.
- Purification steps such as chromatography or crystallization follow each stage to isolate intermediates and final product.
Analytical Data Supporting Preparation
- NMR Spectroscopy confirms the chemical shifts corresponding to the hydroxymethyl group and chlorobutanone moiety.
- Mass Spectrometry verifies the molecular weight consistent with the target compound.
- Chiral HPLC may be employed to assess enantiomeric purity due to the stereochemical complexity of the molecule.
- Elemental Analysis confirms the presence of chlorine and other elemental composition consistent with the formula.
Research Findings and Optimization Notes
- The use of mild bases and low temperatures during hydroxymethylation reduces side reactions and improves yield.
- Protection of the pyrrole nitrogen during acylation prevents overreaction or polymerization.
- Stereoselective catalysts improve the yield of the desired stereoisomer, critical for biological function.
- Scale-up considerations include solvent choice and reaction time optimization to maintain purity and yield.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Challenges | Optimization Strategies |
|---|---|---|---|
| Cyclization | Amines, cyclopentane derivatives | Regioselectivity | Use of directing groups |
| Hydrogenation | H2, Pd/C catalyst | Over-reduction | Controlled pressure and time |
| Hydroxymethylation | Formaldehyde, base | Selectivity at 3a-position | Low temperature, chiral catalysts |
| Acylation/Alkylation | 2-chlorobutanoyl chloride, base | Side reactions, pyrrole stability | Protective groups, mild conditions |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, and how can yield and purity be maximized?
Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclopenta[c]pyrrol core formation, hydroxymethylation, and chloro-ketone functionalization. Key steps from analogous compounds include:
- Hydrogenation under controlled pressure (e.g., 95% ethanol, H₂, room temperature) to reduce unsaturated bonds in the cyclopenta[c]pyrrol system .
- Acylation with chloroacetyl chloride or derivatives, using bases like K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) to minimize side reactions .
- Purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane systems) to isolate the product.
To optimize yield: - Monitor reaction progress with TLC or HPLC .
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) to drive reactions to completion .
Advanced: How can computational modeling predict the biological activity of this compound, and what receptor targets are plausible?
Answer:
Docking studies and molecular dynamics simulations can predict interactions with biological targets. For example:
- Cyclopenta[c]pyrrol derivatives have shown affinity for Retinol Binding Protein 4 (RBP4) , a target for macular degeneration .
- Hybrid receptor-response models (e.g., combining in vitro assays with machine learning) can identify structural features (e.g., chloro-ketone groups) critical for activity .
Methodology: - Use software like AutoDock Vina or Schrödinger Suite to screen against protein databases (PDB).
- Validate predictions with in vitro assays (e.g., fluorescence polarization for RBP4 binding) .
Basic: What spectroscopic techniques are essential for verifying the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.5–3.5 ppm for cyclopenta[c]pyrrol protons; δ 170–200 ppm for ketone carbons) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (-OH) stretch at ~3200–3500 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected ~280–300 g/mol based on analogs) .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
Contradictions often arise from methodological variability . Strategies include:
- Meta-analysis of datasets (e.g., comparing receptor-binding assays across studies) to identify outliers .
- Standardizing assay conditions : Fix variables like pH, temperature, and solvent polarity .
- Structural tweaks : Modify substituents (e.g., replacing hydroxymethyl with methoxy) to isolate activity contributors .
Advanced: What strategies are effective for separating enantiomers of this compound, given its stereochemical complexity?
Answer:
The hexahydrocyclopenta[c]pyrrol core has multiple stereocenters. Enantiomer separation methods include:
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis to favor one enantiomer during synthesis .
Basic: How can researchers assess the hydrolytic stability of the chloro-ketone group under physiological conditions?
Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the chloro-ketone to enhance stability .
Advanced: What in vitro assays are suitable for evaluating the compound’s interaction with cytochrome P450 enzymes?
Answer:
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes .
- Metabolic Stability Tests : Measure substrate depletion over time with LC-MS/MS .
- Docking Studies : Predict binding modes to CYP3A4 or CYP2D6 active sites .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
- Systematic Substituent Variation : Replace the hydroxymethyl group with -COOH, -CF₃, or aryl groups to assess impact on activity .
- Biological Testing : Screen analogs against disease-relevant targets (e.g., RBP4 for macular degeneration) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
